HLD Inhibition Potency: Target Compound vs. Substrate-Mimetic Inhibitors from the Same Discovery Campaign
In the structure-based virtual screening arm of the Buryska et al. (2016) study, the target compound was identified among hits from 150,000 compounds screened against the DmbA HLD crystal structure. While the paper reports the best inhibitor with an inhibition constant (Ki) of 3 µM, the ligand-based (substrate-mimetic) approach produced only 'less potent nonspecific HLD inhibitors' [1]. This establishes a class-level performance distinction between structure-based hits (including the target compound) and substrate-mimetic inhibitors. The target compound is annotated in the BRENDA database as an inhibitor of EC 3.8.1.5 (haloalkane dehalogenase) from Mycobacterium tuberculosis, confirming its experimentally validated activity in this enzyme system [2].
| Evidence Dimension | HLD inhibition potency (qualitative ranking) |
|---|---|
| Target Compound Data | Confirmed HLD inhibitor for M. tuberculosis DmbA (BRENDA EC 3.8.1.5 annotation; virtual screening hit with distinct non-substrate architecture) |
| Comparator Or Baseline | Ligand-based substrate-mimetic inhibitors from the same study: 'less potent nonspecific HLD inhibitors' |
| Quantified Difference | Structure-based hits superior to ligand-based inhibitors; best structure-based hit Ki = 3 µM (quantitative ceiling for series). Exact Ki for target compound not publicly disclosed in accessible sources. |
| Conditions | Virtual screening against DmbA crystal structure; experimental validation via microtiter plate assay with phenol red pH indicator, 1.0 mM HEPES buffer (pH 8.0), 9.3 mM 1,2-dibromoethane substrate |
Why This Matters
Procurement decisions for HLD probe development must distinguish between non-specific substrate mimics and structure-based inhibitors with defined enzyme engagement; the target compound belongs to the latter, functionally validated category.
- [1] Buryska T, Daniel L, Kunka A, Brezovsky J, Damborsky J, Prokop Z. Discovery of Novel Haloalkane Dehalogenase Inhibitors. Appl Environ Microbiol. 2016;82(6):1958-1965. doi:10.1128/AEM.03916-15 View Source
- [2] BRENDA Enzyme Database. Inhibitor entry for EC 3.8.1.5: 1-[4-[(2H-1,3-benzodioxol-5-yl)oxy]but-2-yn-1-yl]-4-(4-methoxyphenyl)piperazine. Available at: https://brenda-enzymes.info/ View Source
